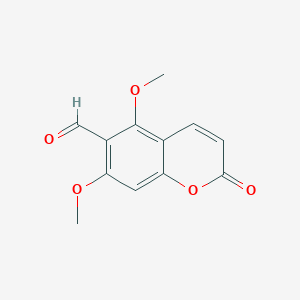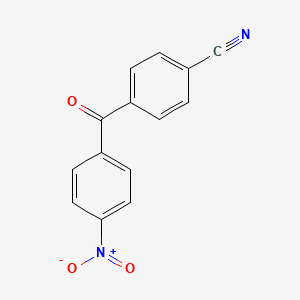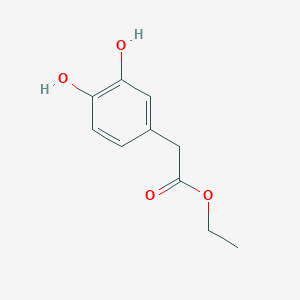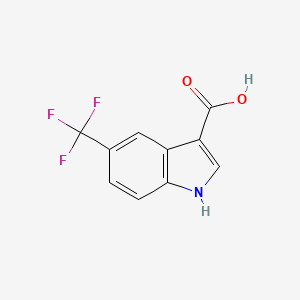
5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Overview
Description
“5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” is characterized by the presence of an indole moiety and a trifluoromethyl group . The trifluoromethyl group is electron-withdrawing, which can influence the acidity and reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” are not explicitly detailed in the sources I have .Scientific Research Applications
Synthesis and Building Blocks
- Regioselective Synthesis: 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is valuable for regioselective synthesis. It's used as a building block for biologically active molecules due to its unique trifluoromethyl- and trifluoromethoxy-substituted aromatic properties, aiding in the preparation of various biologically significant compounds (Leconte & Ruzziconi, 2002).
Chemical Properties and Reactions
- Oligomerization and Derivative Formation: Indole derivatives, including 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid, can undergo reactions with thiols, forming a range of complex compounds. These reactions often result in the formation of adducts and dimers, showcasing the compound's versatility in chemical synthesis (Mutulis et al., 2008).
Material Science Applications
- Electrodeposition and Film Formation: The compound is used in the electrodeposition of polymers like poly(indole-5-carboxylic acid). This application is significant in material science for creating films with good electrochemical behavior and thermal stability, useful in various technological applications (Nie et al., 2007).
Analytical Chemistry
- Spectroscopic Characterization: The compound plays a role in analytical chemistry, particularly in spectroscopic studies. For example, the unsymmetrical trimer of indole‐5‐carboxylic acid has been characterized using proton NMR spectroscopy, aiding in the understanding of its molecular structure and behavior (Mackintosh et al., 1994).
Industrial Applications
- Corrosion Inhibition: In industrial contexts, 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid demonstrates utility as a corrosion inhibitor for metals like steel in acidic solutions. Its adsorptive behavior on metal surfaces is of great interest for protecting industrial equipment and infrastructure (Quartarone et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSFTBYSLQGMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591897 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
CAS RN |
948579-72-4 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

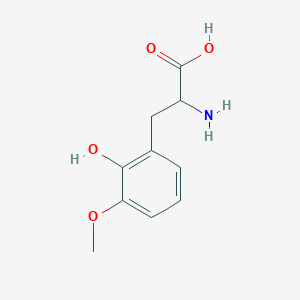
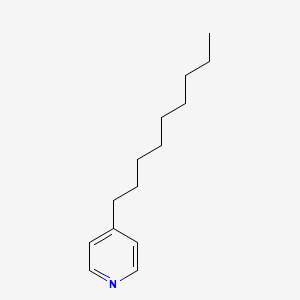
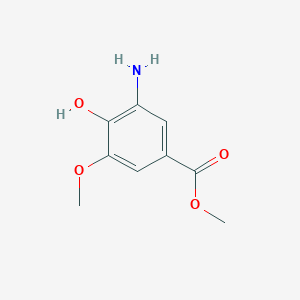
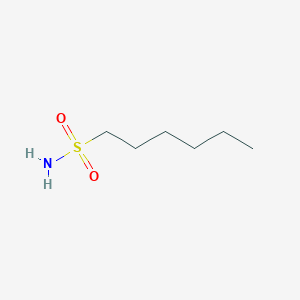
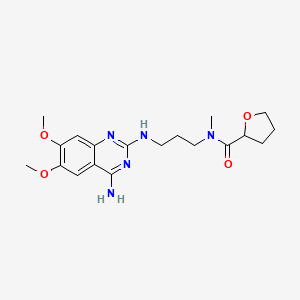
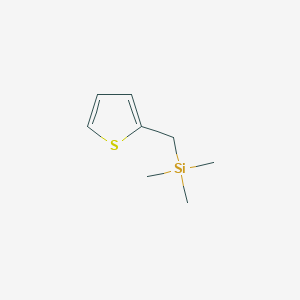
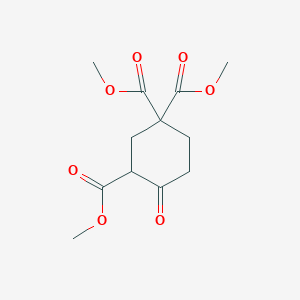
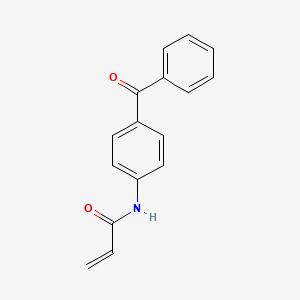
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
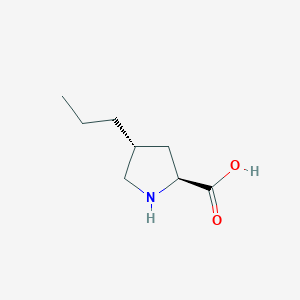
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)
